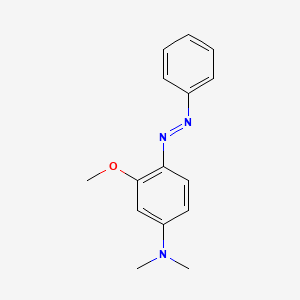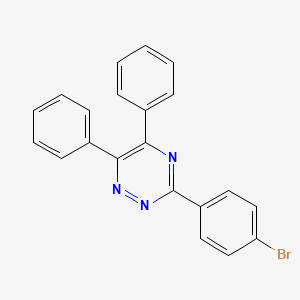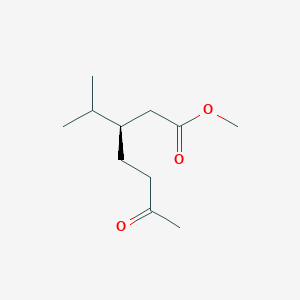
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes acetyloxy groups, a nitrophenyl group, and a methyl group attached to the benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the acetylation of hydroxyl groups on a benzopyran derivative, followed by nitration and methylation reactions. The reaction conditions often require the use of acetic anhydride, nitric acid, and methylating agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-: Studied for its anti-inflammatory effects.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is unique due to its combination of acetyloxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
Properties
CAS No. |
64194-39-4 |
|---|---|
Molecular Formula |
C20H15NO8 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
[5-acetyloxy-2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H15NO8/c1-10-18(13-4-6-14(7-5-13)21(25)26)20(24)19-16(27-10)8-15(28-11(2)22)9-17(19)29-12(3)23/h4-9H,1-3H3 |
InChI Key |
HOTOEKWTDLIZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



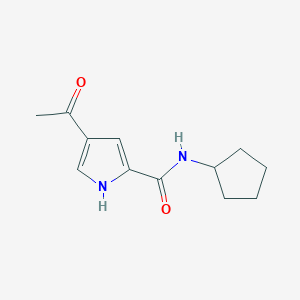
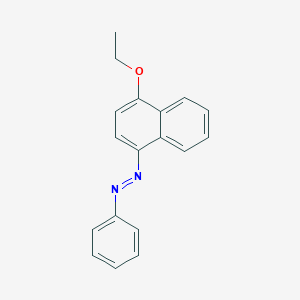
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

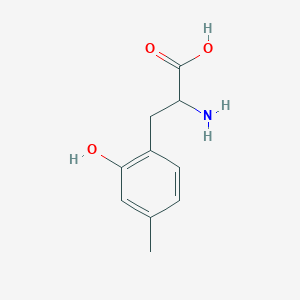


![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
